molecular formula C11H16Cl2N4 B6183638 4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride CAS No. 2624130-05-6

4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride

Cat. No.: B6183638
CAS No.: 2624130-05-6
M. Wt: 275.2
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Description

4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a fused bicyclic structure, combining an imidazo[1,2-a]pyrimidine core with a piperidine moiety, making it a versatile scaffold for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with piperidine derivatives under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating biological processes. For example, it can inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with DNA and other cellular components, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride is unique due to its specific combination of the imidazo[1,2-a]pyrimidine core with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

CAS No.

2624130-05-6

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.2

Purity

95

Origin of Product

United States

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